4,4-dimethyl-N-propylcyclohexan-1-amine

Quality Assurance Reproducibility Organic Synthesis

SAR campaigns on 4,4-disubstituted cyclohexylamine scaffolds require precise N-alkyl chain length control. Incorrect homologs (cyclopropyl or butyl) alter hERG affinity and target selectivity. - Predicted logP ≈ 3.35 (optimal for CNS penetration & HPLC retention gap filling between cyclopropyl/butyl analogs) - Secondary amine enables acylation, sulfonylation & reductive amination - 95% min purity (multi-vendor validated) ensures reproducible biological or sensory evaluation

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B13249438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-N-propylcyclohexan-1-amine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCCCNC1CCC(CC1)(C)C
InChIInChI=1S/C11H23N/c1-4-9-12-10-5-7-11(2,3)8-6-10/h10,12H,4-9H2,1-3H3
InChIKeyHHQGYPCFZBFUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-N-propylcyclohexan-1-amine: Procurement-Ready Secondary Amine Building Block (CAS 1342268-02-3)


4,4-Dimethyl-N-propylcyclohexan-1-amine (CAS 1342268-02-3) is a secondary alicyclic amine featuring a 4,4-dimethyl-substituted cyclohexane ring and an N-propyl side chain . With a molecular weight of 169.31 g/mol and a minimum purity specification of 95%, it is supplied as a research-grade intermediate for organic synthesis . The compound belongs to the broader 4,4-disubstituted cyclohexylamine family, which has been patented for applications including NK1 receptor antagonism and malodor neutralization, though the specific pharmacological properties of this N-propyl variant remain unpublished [1][2].

Secondary alicyclic amine scaffold for N-derivatization workflows
Consistent purity specification across multiple independent suppliers
Intermediate lipophilicity profile for SAR and property screening

Why N-Propyl Chain Length Cannot Be Arbitrarily Substituted: 4,4-Dimethyl-N-propylcyclohexan-1-amine vs. Closest Analogs


Within the 4,4-dimethylcyclohexylamine series, the N-alkyl substituent length and branching directly modulate lipophilicity, steric hindrance around the amine nitrogen, and boiling point—parameters that govern reactivity, separation characteristics, and biological target engagement . The N-propyl variant occupies a narrow hydrophobicity window (predicted logP ≈ 3.2–3.5) that distinguishes it from the less lipophilic N-cyclopropyl analog (MW 167.29) and the more lipophilic N-butyl analog (MW 183.33, predicted logP ≈ 3.7–4.0) . Even within the patent literature on 4,4-disubstituted cyclohexylamine NK1 antagonists, small N-alkyl modifications have been shown to alter hERG (IKr) affinity while retaining target binding, meaning that procurement of an incorrect N-alkyl homolog cannot guarantee equivalent selectivity or safety profile in drug discovery campaigns [1].

N-Alkyl chain length may shift lipophilicity, altering chromatographic retention and passive permeability.
Steric hindrance at the amine nitrogen modulates reactivity in acylation and target binding.
N-Substituent variation may alter IKr (hERG) affinity profile, relevant to preclinical cardiac safety evaluation.

4,4-Dimethyl-N-propylcyclohexan-1-amine: Quantitative Differentiation Evidence for Procurement Decisions


Purity Floor: 95% Minimum Assay vs. Unspecified or Lower-Purity Analogs

The target compound is supplied with a documented minimum purity specification of 95% (GC/HPLC) by multiple independent vendors . This specification reduces uncertainty in stoichiometric calculations for subsequent synthetic steps. In contrast, the parent 4,4-dimethylcyclohexan-1-amine (CAS 20615-18-3) is often listed without a guaranteed purity floor, and the N-butyl analog (CAS 1343794-90-0) is typically quoted at 95% but with fewer independent supplier validations, introducing supply-chain risk for laboratories requiring consistent starting material quality .

Purity Specification
Specification review
95% purity (3+ vendor CoA)
Supports synthesis reproducibility and stoichiometric accuracy.
Parent amine lacks guaranteed purity floor.
Quality Assurance Reproducibility Organic Synthesis

Predicted LogP: Intermediate Lipophilicity Between N-Cyclopropyl and N-Butyl Analogs

Computational logP predictions place the N-propyl compound at logP ≈ 3.35, which is ~0.5 log units higher than the N-cyclopropyl analog (predicted logP ≈ 2.85) and ~0.5 log units lower than the N-butyl analog (predicted logP ≈ 3.88) . This intermediate lipophilicity can translate into distinct reversed-phase HPLC retention times (ΔRT estimated at 1.5–2.5 min per 0.5 logP unit under standard C18 gradient conditions) and differential passive membrane permeability in cell-based assays .

Lipophilicity
Class-level inference
Predicted logP ≈ 3.35
Intermediate hydrophobicity may affect HPLC retention and membrane permeability.
Δ ≈ +0.5 vs N-cyclopropyl; Δ ≈ −0.5 vs N-butyl.
Lipophilicity Drug Design Chromatography

Steric Profile at Amine Nitrogen: Moderate Hindrance vs. N-Cyclopropyl (Reduced) and N-Butyl (Increased) Analogs

The N-propyl group introduces a linear three-carbon chain, creating moderate steric hindrance around the secondary amine nitrogen. This is less encumbered than the N-butyl analog (linear four-carbon chain, MW 183.33) and more hindered than the N-cyclopropyl analog (MW 167.29), where the cyclic three-membered ring imposes a distinct angular constraint . In nucleophilic reactions such as N-acylation or N-sulfonylation, this steric gradient can influence reaction rate constants; secondary amines with linear N-alkyl chains have been observed to react 1.2–2.0× faster than their N-cyclopropyl counterparts in acylation reactions under identical conditions (class-level observation from cyclohexylamine series) . Furthermore, the patent literature on related 4,4-disubstituted cyclohexylamines explicitly teaches that the N-alkyl substituent identity modulates off-target IKr (hERG) channel affinity, a critical safety parameter in CNS drug development [1].

Steric Hindrance
Class-level inference
Moderate (linear N-propyl vs. cyclic N-cyclopropyl vs. longer N-butyl)
May influence N-acylation rate and target binding selectivity.
Primary amine (less hindered) and N-cyclopropyl (cyclic) differ in reactivity.
Steric Hindrance Reactivity Synthetic Chemistry

Patent Context: N-Propyl Variant in the 4,4-Disubstituted Cyclohexylamine NK1 Antagonist Chemical Space

The 4,4-dimethylcyclohexylamine scaffold with variable N-substituents is explicitly claimed in the Merck Sharp & Dohme patent series (e.g., Bioorg. Med. Chem. Lett. 2002) as NK1 receptor antagonists, where systematic N-alkyl variation (including methyl, ethyl, propyl, and cyclopropyl) was explored to optimize binding affinity and selectivity over IKr channels [1][2]. While the specific compound 4,4-dimethyl-N-propylcyclohexan-1-amine is not itself disclosed with primary binding data, it occupies the exact structural space of the intermediates and final compounds described. A related compound class in the Givaudan patent EP 2 200 701 B1 covers dimethylcyclohexyl derivatives as malodor neutralizers, further validating industrial relevance for this scaffold [3]. In contrast, unsubstituted cyclohexylamine or N,N-dimethylcyclohexylamine (CAS 98-94-2) lack the gem-dimethyl substitution at C4, which patent SAR data indicate is critical for high NK1 receptor affinity [1].

Patent Landscape
Source review
Scaffold claimed in NK1 antagonist patents
May support NK1-targeted SAR and competitive intelligence studies.
Sub-nM Ki reported for optimized analogs; not specific to this compound.
NK1 Antagonist Patent Landscape Medicinal Chemistry

Storage and Handling Stability: Defined Long-Term Storage Recommendation vs. Generic Amine Handling

Vendor specifications explicitly recommend long-term storage in a cool, dry place for the N-propyl compound . This recommendation is consistent with the behavior of secondary aliphatic amines, which are susceptible to slow oxidation and carbonate formation upon exposure to atmospheric CO₂ and moisture. The N-cyclopropyl analog carries the same storage recommendation , but the primary amine 4,4-dimethylcyclohexan-1-amine may exhibit faster oxidative degradation due to the absence of N-alkyl protection, requiring more stringent handling (e.g., inert atmosphere) . This difference, while qualitative, impacts inventory management and experimental reproducibility for laboratories maintaining compound libraries over months to years.

Storage Stability
Specification review
Store in cool, dry place
Simpler storage conditions may reduce inventory management complexity.
Primary amine analog may require inert atmosphere.
Stability Storage Supply Chain

Recommended Application Scenarios for 4,4-Dimethyl-N-propylcyclohexan-1-amine Based on Differentiating Evidence


NK1 Receptor Antagonist Lead Optimization and SAR Studies

Procurement of the N-propyl variant is indicated when conducting structure-activity relationship (SAR) campaigns on the 4,4-disubstituted cyclohexylamine NK1 antagonist scaffold. The intermediate lipophilicity (predicted logP ≈ 3.35) and moderate steric hindrance of the N-propyl group provide a distinct data point between the N-cyclopropyl and N-butyl analogs . This compound can serve as a key intermediate for further derivatization (e.g., lactam formation) as described in the Merck NK1 antagonist series, where N-alkyl chain length was systematically varied to optimize IKr selectivity [1].

Malodor Neutralizer Formulation Development

The Givaudan patent family (EP 2 200 701 B1) claims dimethylcyclohexyl derivatives as malodor counteractants . The N-propyl-substituted variant may be evaluated for odor neutralization performance against sulfur- and nitrogen-based malodors, leveraging the 4,4-dimethyl substitution pattern that is structurally required for activity in this patent class. The 95% minimum purity specification ensures consistent sensory evaluation results [1].

Synthetic Building Block for CNS-Penetrant Compound Libraries

The predicted logP of ~3.35 falls within the optimal range (2–4) for passive blood-brain barrier penetration, making this compound a suitable amine building block for CNS-targeted library synthesis . Its secondary amine functionality allows further N-functionalization (acylation, sulfonylation, reductive amination) to generate diverse screening compounds, while the gem-dimethyl group provides metabolic stability advantages over unsubstituted cyclohexylamine scaffolds [1].

Method Development and Chromatographic Reference Standard

The well-defined purity (95%, multi-vendor validated) and intermediate chromatographic retention (predicted logP 3.35) make this compound suitable as a retention time marker or system suitability standard for reversed-phase HPLC and LC-MS methods targeting alicyclic amines in the logP 3–4 range . It spans a retention gap between the N-cyclopropyl (earlier eluting) and N-butyl (later eluting) analogs in a homologous series [1].

Application
Selection Property
Validation Focus
NK1 receptor antagonist SAR studies
Intermediate lipophilicity and moderate steric hindrance
IKr selectivity profiling; patent-guided scaffold optimization
Malodor neutralizer formulation development
4,4-Dimethyl substitution pattern as claimed in Givaudan patents
Sensory malodor counteractant assay; purity-consistent evaluation
CNS-focused compound library synthesis
Predicted logP range may support CNS permeability screening
N-functionalization versatility; metabolic stability profiling
HPLC/LC-MS method development standard
Defined purity and predicted logP for retention time benchmarking
Retention time marker between N-cyclopropyl and N-butyl analogs
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